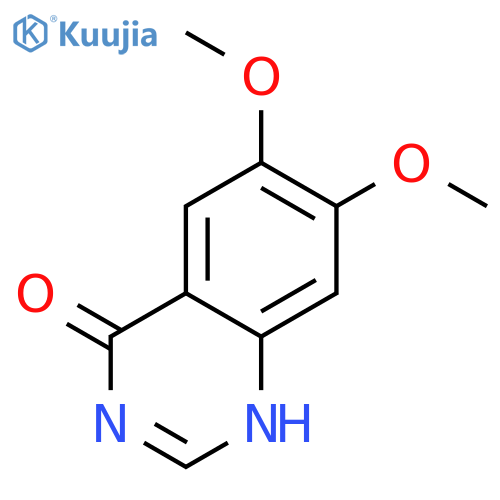Cas no 13794-72-4 (6,7-dimethoxy-3,4-dihydroquinazolin-4-one)

13794-72-4 structure
商品名:6,7-dimethoxy-3,4-dihydroquinazolin-4-one
CAS番号:13794-72-4
MF:C10H10N2O3
メガワット:206.198002338409
MDL:MFCD01570147
CID:49490
PubChem ID:135495016
6,7-dimethoxy-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- 6,7-Dimethoxy-1H-quinazolin-4-one
- 6,7-DIMETHOXY-3,4-DIHYDROQUINAZOLIN-4-ONE
- 6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE
- 6,7-DIMETHOXY-4(1H)-QUINAZOLINONE
- 6,7-DIMETHOXY-4(3H)-QUINAZOLINONE
- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
- 3H-6,7-dimethoxyquinazolin-4-one
- 6,7-dimethoxy quinazolin-3H-4-one
- 6,7-dimethoxy-4-hydroxyquinazoline
- 6,7-Dimethoxy-4-quinazolone
- 6,7-Dimethoxyquinazolin-4(1H)-one
- 6,7-dimethoxyquinazolin-4(3H)-one
- 6,7-dimethoxyquinazolin-4-ol
- 6,7-Dimethoxyquinazoline-4-one
- 6,7-Dimethoxy-4-quinazolinol
- 4(1H)-Quinazolinone,6,7-dimethoxy- (9CI)
- 6,7-Dimethoxyquinazoline-4(3H)-one
- BUTTPARK 47\08-40
- Gefitinib iMpurity E
- Gefitinib Impurity 4
- Gefitinib interMediate II
- 6,7-DiMethoxy-1H-quinazol...
- 6,7-dimethoxy-4-quinazolinone
- 4-amino-N-propan-2-ylbenzamide
- 7-DiMethoxy-1H-quinazolin-4-one
- 6,7-dimethoxy-quinazolin-4-ol
- 6,7-dimethoxy 4(1h)-quinazolinone
- 4(1H)-Quinazolinone, 6,7-dimethoxy-
- 6,7-dimethoxy-3-hydroquinazoli
- 6,7-dimethoxy-4-(3H)-quinazolinone
- FT-0636961
- 4(3H)-QUINAZOLINONE, 6,7-DIMETHOXY-
- VU0512855-1
- D3816
- Z56939172
- CS-M1056
- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one;
- HMS1757K19
- AKOS001039206
- MFCD07776135
- SDCCGMLS-0065808.P001
- 6,7-dimethoxy-3H-quinazoline-4-one
- 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazoline
- 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one
- F3183-0036
- Maybridge3_001466
- 6,7-dimethoxy-4(3H)-quinazolone
- CCG-242418
- Oprea1_495367
- DS-0458
- V6TY85H8PJ
- HMS1435C14
- 10N-834
- BRD-K50145870-001-01-2
- BCP26603
- 6.7-Dimethoxy quinazolin-4-one
- SENNIDINEB
- AC-352
- SB10029
- 6,7-dimethoxy-3,4-dihydroquinazolin-4one
- PB21752
- MFCD01570147
- AKOS000117115
- 6,7-dimethoxy-4 (3H)-quinazolinone
- J-007081
- DMSRMHGCZUXCMJ-UHFFFAOYSA-N
- 13794-72-4
- IDI1_012853
- 6,7-dimethoxyquinazolin4-one
- DTXSID60363547
- 6,7-dimethoxy-4-(3H) quinazolinone
- PS-4400
- 6,7-dimethoxy-3,4-dihydroquinazolin4-one
- EN300-06937
- J-518172
- 6,7-dimethoxy-quinazolin-4-one
- 6 pound not7-Dimethoxy-1H-quinazolin-4-one
- AM20020454
- AKOS015919528
- 6,7-dimethoxy-4-(3H)quinazolinone
- SY007177
- SCHEMBL8917
- Gefitinib Impurity
- A807319
- 6,7-dimethoxyquinazolin-4-one
- CHEMBL1949861
- DB-014462
- SDCCGSBI-0659805.P001
- STL146420
- STK922207
- BBL029425
- 6,7-dimethoxy-3,4-dihydroquinazolin-4-one
-
- MDL: MFCD01570147
- インチ: 1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
- InChIKey: DMSRMHGCZUXCMJ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C(C(N([H])C([H])=N2)=O)=C1[H])OC([H])([H])[H]
- BRN: 882100
計算された属性
- せいみつぶんしりょう: 206.06900
- どういたいしつりょう: 206.069
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 59.9
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.33
- ゆうかいてん: 298°C(lit.)
- ふってん: 374.1°C at 760 mmHg
- フラッシュポイント: 221.0±25.9 °C
- PSA: 64.21000
- LogP: 0.94030
- かんど: 空気に敏感である
6,7-dimethoxy-3,4-dihydroquinazolin-4-one セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R20/21/22;R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:IRRITANT
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:S26;S37/39
6,7-dimethoxy-3,4-dihydroquinazolin-4-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6,7-dimethoxy-3,4-dihydroquinazolin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A267501-1g |
6,7-Dimethoxy-1H-quinazolin-4-one |
13794-72-4 | 97% | 1g |
$9.0 | 2025-02-22 | |
| Enamine | EN300-34148-0.25g |
6,7-dimethoxy-1,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 0.25g |
$19.0 | 2023-02-13 | |
| Life Chemicals | F3183-0036-15mg |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
| Life Chemicals | F3183-0036-20mg |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
| Life Chemicals | F3183-0036-3mg |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Enamine | EN300-34148-1.0g |
6,7-dimethoxy-1,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 1.0g |
$26.0 | 2023-02-13 | |
| Enamine | EN300-34148-10.0g |
6,7-dimethoxy-1,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 10.0g |
$50.0 | 2023-02-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00123-50G |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 50g |
¥ 336.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00123-100G |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 100g |
¥ 594.00 | 2023-04-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016085-25g |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 98% | 25g |
¥177 | 2024-05-25 |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:13794-72-4)6,7-dimethoxy-3,4-dihydroquinazolin-4-one
注文番号:A807319
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:47
価格 ($):284.0
6,7-dimethoxy-3,4-dihydroquinazolin-4-one 関連文献
-
Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661
-
Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661
13794-72-4 (6,7-dimethoxy-3,4-dihydroquinazolin-4-one) 関連製品
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13794-72-4)吉非替尼中间体2

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:13794-72-4)6,7-Dimethoxy-3,4-dihydroquinazoline-4-one

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




